molecular formula C11H8N2O4 B8572147 1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B8572147
M. Wt: 232.19 g/mol
InChI Key: CZGLQVJHGXNWHV-UHFFFAOYSA-N
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Patent
US04839379

Procedure details

To a solution of 25.9 g of 1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (preparation as described in DE-OS 2 740 562) in 700 ml of ethanol are added 1.4 g of 5% palladium/carbon catalyst. Hydrogenation is carried out under normal pressure and at room temperature with hydrogen. When the absorption of hydrogen is complete (theoretical amount: 7500 ml), the reaction mixture is diluted with 1 ml of ethanol and concentrated after removal of the catalyst. The product so obtained is recrystallised from ethanol, affording the title compound with m.p. 183°-185° C.
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]23[CH2:15][CH:14]2[C:13](=[O:16])[NH:12][C:11]3=[O:17])=[CH:6][CH:5]=1)([O-])=O.[H][H]>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]23[CH2:15][CH:14]2[C:13](=[O:16])[NH:12][C:11]3=[O:17])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
25.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C12C(NC(C2C1)=O)=O
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the absorption of hydrogen
ADDITION
Type
ADDITION
Details
the reaction mixture is diluted with 1 ml of ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
after removal of the catalyst
CUSTOM
Type
CUSTOM
Details
The product so obtained
CUSTOM
Type
CUSTOM
Details
is recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C12C(NC(C2C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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